3-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one
Overview
Description
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The synthesis process can be analyzed by monitoring the reaction progress using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) .Chemical Reactions Analysis
The chemical reactions of a compound can be studied using various techniques such as NMR, Mass Spectrometry (MS), and UV-Visible spectroscopy. These techniques can provide information about the reactivity of the compound and the types of reactions it can undergo .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound such as its melting point, boiling point, solubility, and stability can be determined using various experimental techniques .Scientific Research Applications
Electrophile Aminierung and Compound Synthesis
Research indicates the potential of azaspiro compounds in the synthesis and transformation of various chemical entities. For example, the study by Andreae et al. (1992) explored the electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane, showcasing the versatility of azaspiro compounds in synthesizing a wide range of derivatives, including geminal diamino acid derivatives through intramolecular nucleophilic attacks and other stabilization reactions (Andreae, Schmitz, Wulf, & Schulz, 1992).
Novel Synthetic Pathways
Mandzhulo et al. (2016) reported on the synthesis of 4′-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones, illustrating the compound's application in creating novel structures through the opening of the epoxide ring and subsequent cyclization, leading to N-Boc-protected derivatives. This research exemplifies the compound's utility in generating novel chemical structures with potential applications in various fields of chemistry and pharmacology (Mandzhulo, Mel’nichuk, Fetyukhin, & Vovk, 2016).
Peptide Synthesis and Drug Design
Further demonstrating the compound's versatility, Suter et al. (2000) synthesized methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate as a novel class of dipeptide synthons, indicating its application in peptide synthesis. This research highlights the potential of such compounds in the design and synthesis of peptides, which could have implications for drug discovery and development (Suter, Stoykova, Linden, & Heimgartner, 2000).
Anticancer and Antidiabetic Developments
Exploring therapeutic applications, Flefel et al. (2019) developed novel spirothiazolidines analogs showing significant anticancer and antidiabetic activities. These compounds, derived from the foundational structure similar to the subject compound, underscore the potential for developing therapeutic agents targeting specific diseases, further emphasizing the importance of such compounds in medical research and pharmaceutical development (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-amino-1-[8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c12-5-2-10(15)13-6-9(7-14)11(8-13)3-1-4-11/h9,14H,1-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKLRPSIDOMKHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CC2CO)C(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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